molecular formula C16H14N4O4 B2984280 (E)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide CAS No. 2035005-00-4

(E)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide

Cat. No.: B2984280
CAS No.: 2035005-00-4
M. Wt: 326.312
InChI Key: DLCDGCNUFOZDSA-AATRIKPKSA-N
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Description

(E)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity, and a furan-2-yl group, which can contribute to its chemical reactivity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Ethyl Linker: The ethyl group can be introduced via alkylation reactions using ethyl halides or similar reagents.

    Coupling with Furan-2-ylacrylamide: The final step involves the coupling of the pyrido[2,3-d]pyrimidine derivative with furan-2-ylacrylamide under conditions that favor the formation of the (E)-isomer, such as using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced at the acrylamide double bond using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyrido[2,3-d]pyrimidine core, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Furanones.

    Reduction: Saturated acrylamide derivatives.

    Substitution: Various substituted pyrido[2,3-d]pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, the pyrido[2,3-d]pyrimidine core is known for its activity against various enzymes and receptors, making this compound a potential candidate for drug discovery and development.

Medicine

In medicine, (E)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide could be investigated for its therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (E)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyrido[2,3-d]pyrimidine core can inhibit enzyme activity by binding to the active site, while the furan-2-yl group may enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine Derivatives: These compounds share the core structure and are known for their biological activity.

    Furan-2-ylacrylamide Derivatives: Compounds with similar furan and acrylamide groups, which may exhibit comparable reactivity and applications.

Uniqueness

(E)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide is unique due to the combination of the pyrido[2,3-d]pyrimidine core and the furan-2-ylacrylamide moiety, which together confer distinct chemical and biological properties not found in other compounds.

Properties

IUPAC Name

(E)-N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4/c21-13(6-5-11-3-2-10-24-11)17-8-9-20-15(22)12-4-1-7-18-14(12)19-16(20)23/h1-7,10H,8-9H2,(H,17,21)(H,18,19,23)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCDGCNUFOZDSA-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)C=CC3=CC=CO3)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)/C=C/C3=CC=CO3)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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